Technical Documentation Center

2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile
  • CAS: 135762-90-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile and its Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the mechanism of action of α-aminonitriles, with a specific focus on the structural ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of α-aminonitriles, with a specific focus on the structural archetype represented by 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile. While specific literature on this exact molecule is sparse, its chemical nature places it firmly within the well-established and synthetically vital class of α-aminonitriles. The core of this guide is dedicated to elucidating the fundamental reaction mechanism that governs the synthesis and reactivity of these compounds: the Strecker amino acid synthesis. We will explore the mechanistic intricacies, provide field-proven insights into experimental choices, and detail protocols for their synthesis and subsequent transformation into valuable α-amino acids. This document is intended to serve as an authoritative resource for researchers and professionals in organic synthesis and drug development, providing the foundational knowledge required to effectively utilize this class of molecules.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. Their prominence in organic synthesis stems primarily from their role as direct precursors to α-amino acids, the fundamental building blocks of proteins and vital chiral synthons in the pharmaceutical industry.[1][2][3] The subject of this guide, 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile, represents a specific N-substituted α-aminonitrile. The phenyl group provides a common structural motif found in many biologically active molecules, while the N-methyl and N-cyanomethyl substituents offer avenues for further synthetic elaboration.

The primary mechanism governing the formation of α-aminonitriles is the Strecker synthesis , a robust and versatile multi-component reaction first reported by Adolph Strecker in 1850.[3][4][5] This reaction, in its classic form, combines an aldehyde or ketone, ammonia, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.[2][6] The use of primary or secondary amines in place of ammonia allows for the synthesis of N-substituted amino acids, a crucial modification in the design of peptidomimetics and other therapeutic agents.[4]

This guide will deconstruct the mechanism of the Strecker synthesis as it applies to the formation of N-substituted α-aminonitriles like 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile, providing a deep understanding of the underlying principles that drive this powerful transformation.

The Core Mechanism: The Strecker Synthesis Deconstructed

The Strecker synthesis is a two-part process: the formation of the α-aminonitrile, followed by its hydrolysis to the α-amino acid.[2][6] We will examine each part in detail, using the synthesis of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile from benzaldehyde, N-methyl-cyanomethylamine, and a cyanide source as our illustrative example.

Part 1: Formation of the α-Aminonitrile

The initial stage of the Strecker synthesis involves the reaction of an aldehyde (in this case, benzaldehyde) with a secondary amine (N-methyl-cyanomethylamine) to form an iminium ion, which is then intercepted by a nucleophilic cyanide source.[4][6]

Step 1: Iminium Ion Formation

The reaction is typically initiated by the acid-catalyzed addition of the amine to the carbonyl group of the aldehyde. Protonation of the carbonyl oxygen activates the aldehyde towards nucleophilic attack by the amine.[6] Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion.

G cluster_0 Iminium Ion Formation benzaldehyde Benzaldehyde protonated_aldehyde Protonated Benzaldehyde benzaldehyde->protonated_aldehyde H⁺ amine N-methyl-cyanomethylamine hemiaminal Hemiaminal Intermediate amine->hemiaminal protonated_aldehyde->hemiaminal + Amine iminium Iminium Ion hemiaminal->iminium - H₂O water H₂O G cluster_1 Cyanide Addition iminium Iminium Ion aminonitrile 2-[(cyanomethyl)(methyl)amino]- 2-phenylacetonitrile iminium->aminonitrile + CN⁻ cyanide CN⁻ cyanide->aminonitrile

Caption: Nucleophilic attack of the cyanide ion on the iminium ion.

Part 2: Hydrolysis of the α-Aminonitrile to the α-Amino Acid

The second stage of the Strecker synthesis is the hydrolysis of the nitrile group to a carboxylic acid. [2][6]This is typically achieved under acidic or basic conditions.

Step 1: Protonation and Hydration

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. [4] Step 2: Tautomerization and Further Hydrolysis

The initial adduct undergoes tautomerization to form a primary amide. Further hydrolysis of the amide, which is also typically acid-catalyzed, proceeds through a tetrahedral intermediate to liberate the carboxylic acid and an ammonium ion.

G cluster_2 Nitrile Hydrolysis aminonitrile α-Aminonitrile protonated_nitrile Protonated Nitrile aminonitrile->protonated_nitrile H⁺ adduct Water Adduct protonated_nitrile->adduct + H₂O amide α-Amino Amide adduct->amide Tautomerization amino_acid N-substituted α-Amino Acid amide->amino_acid + H₂O, - NH₄⁺

Caption: Stepwise hydrolysis of the α-aminonitrile to the corresponding α-amino acid.

Experimental Protocol: A Representative Strecker Synthesis

The following is a generalized, representative protocol for the synthesis of an N-substituted α-aminonitrile. Safety Precaution: This procedure involves the use of highly toxic cyanide salts. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. An appropriate cyanide antidote kit should be readily available.

Objective: To synthesize 2-(methylamino)-2-phenylacetonitrile as a representative α-aminonitrile.

Materials:

  • Benzaldehyde

  • Methylamine (e.g., 40% solution in water)

  • Sodium Cyanide (NaCN)

  • Glacial Acetic Acid

  • Methanol

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add methylamine solution (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes.

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture at 0 °C.

  • Acidification: Slowly add glacial acetic acid (1.1 equivalents) dropwise to the reaction mixture. The pH should be maintained around 5-6.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude α-aminonitrile.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.

Reactivity of the Phenylacetonitrile Core

Beyond the Strecker synthesis, the phenylacetonitrile moiety itself is a versatile building block in organic synthesis. [7]The α-protons of phenylacetonitrile are acidic due to the electron-withdrawing effects of both the phenyl ring and the nitrile group. [7][8]This allows for deprotonation with a suitable base to form a resonance-stabilized carbanion. This carbanion can then participate in a variety of C-C bond-forming reactions, such as alkylations and aldol-type reactions. [9][10]

Data Summary

Reagent Role in Strecker Synthesis Key Considerations
Aldehyde/KetoneCarbonyl electrophileDetermines the R-group of the final amino acid.
AmineNucleophileDetermines the N-substituent of the final amino acid.
Cyanide SourceNucleophileProvides the nitrile group for subsequent hydrolysis. Highly toxic.
Acid CatalystActivates the carbonyl groupFacilitates iminium ion formation.

Applications in Research and Drug Development

The ability to synthesize a wide variety of natural and unnatural amino acids via the Strecker synthesis makes α-aminonitriles invaluable intermediates in drug discovery and development. [3][11]N-substituted amino acids, in particular, are of great interest for the synthesis of peptidomimetics with enhanced stability and biological activity. The phenylacetonitrile core is also a precursor to several pharmaceutical agents, including some barbiturates and central nervous system stimulants. [7]

Conclusion

While 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile is not a widely documented compound, its structure provides an excellent platform for understanding the mechanism of action of α-aminonitriles in organic synthesis. The Strecker synthesis remains the cornerstone for the preparation of these valuable intermediates. A thorough understanding of its mechanism, encompassing iminium ion formation, nucleophilic cyanide addition, and subsequent hydrolysis, is essential for any researcher or professional working in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility and robustness of this reaction ensure its continued importance in the synthesis of amino acids and their derivatives for a wide range of applications.

References

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • Strecker Synthesis - Master Organic Chemistry. [Link]

  • Strecker Synthesis: Definition, Example, and Mechanism - Chemistry Learner. [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing). [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]

  • EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google P
  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols - ResearchGate. [Link]

  • 2,3-Anti Selective Aldol Reaction of Phenylacetonitrile | The Journal of Organic Chemistry. [Link]

  • Mechanistic aspects of the Strecker aminonitrile synthesis - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - ResearchGate. [Link]

Sources

Exploratory

Structural Characterization of 2-[(Cyanomethyl)(methyl)amino]-2-phenylacetonitrile: A Comprehensive Analytical Guide

Executive Summary The compound 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS: 135762-90-2) is a complex α -aminonitrile characterized by a tertiary amine core substituted with both a methyl and a cyanomethyl g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS: 135762-90-2) is a complex α -aminonitrile characterized by a tertiary amine core substituted with both a methyl and a cyanomethyl group. α -Aminonitriles are highly valuable synthetic intermediates, frequently generated via Strecker-type multicomponent reactions, and serve as critical precursors for unnatural amino acids and nitrogenous heterocycles[1].

Because this molecule possesses a chiral center at the α -carbon and twin nitrile groups in distinct electronic environments, its structural elucidation requires a rigorous, multi-modal analytical approach[2]. This whitepaper outlines the definitive methodologies, causality behind experimental choices, and self-validating protocols required to unambiguously characterize this compound.

Mechanistic Approach to Structural Elucidation

Relying on a single analytical modality is insufficient for complex aminonitriles. The structural validation of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile must be approached as a self-validating system:

  • Nuclear Magnetic Resonance (NMR): Establishes atomic connectivity. More importantly, the chiral α -carbon induces a specific stereochemical environment that renders the adjacent cyanomethyl protons diastereotopic—a critical diagnostic feature.

  • Vibrational Spectroscopy (FT-IR): Confirms the presence of the orthogonal functional groups. Nitrile stretches can sometimes be silent in highly symmetric molecules, but the asymmetry here ensures distinct IR activity[3].

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass and provides diagnostic fragmentation pathways. The facile loss of hydrogen cyanide (HCN) is a hallmark of α -aminonitriles[4].

  • Single-Crystal X-Ray Diffraction (SC-XRD): Provides the absolute configuration and solid-state packing, acting as the ultimate arbiter of 3D molecular geometry.

Workflow cluster_0 Primary Spectroscopic Triage Start Compound Isolation CAS: 135762-90-2 NMR High-Field NMR (1D & 2D) Connectivity & Stereocenter Start->NMR IR ATR-FTIR Nitrile Identification Start->IR MS HRMS (ESI-TOF) Exact Mass & Fragmentation Start->MS XRD Single-Crystal XRD 3D Conformation NMR->XRD IR->XRD MS->XRD Final Structural Validation XRD->Final

Analytical workflow for the structural elucidation of the bis-nitrile compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices

To map the carbon-hydrogen framework, both 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR experiments are mandatory. The most critical mechanistic insight derived from the 1 H NMR spectrum is the behavior of the cyanomethyl ( −CH2​CN ) group. Because it is adjacent to the chiral α -carbon ( −CH(Ph)(CN) ), the two protons of the methylene group are diastereotopic . They reside in different magnetic environments and cannot interconvert via bond rotation. Consequently, rather than a simple singlet, these protons will appear as an AB quartet (or two distinct doublets) with a strong geminal coupling constant ( 2J≈16 Hz). Observing this AB system is the primary self-validating proof that the chiral center is intact and directly bonded to the tertiary amine.

Data Presentation: Expected NMR Assignments
NucleusShift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
1 H 7.35 – 7.55Multiplet (m)5HAromatic protons (Phenyl ring).
1 H 5.15Singlet (s)1H α -CH; strongly deshielded by Ph, CN, and N.
1 H 3.65 & 3.45AB Quartet (dd)2HN- CH2​ -CN; diastereotopic due to adjacent chiral center.
1 H 2.45Singlet (s)3HN- CH3​ ; typical tertiary amine methyl shift.
13 C ~132.0, 128-129Singlets6CAromatic carbons (ipso, ortho, meta, para).
13 C ~115.5Singlet1C C≡N ( α -nitrile).
13 C ~114.8Singlet1C C≡N (cyanomethyl nitrile).
13 C ~62.0Singlet1C α -CH carbon.
13 C ~42.5Singlet1CN- CH2​ -CN carbon.
13 C ~38.0Singlet1CN- CH3​ carbon.

(Note: Chemical shifts are predictive values based on standard α -aminonitrile environments in CDCl3​ [2].)

Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the solution is free of particulate matter by filtering through a glass wool plug into a 5 mm NMR tube.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3​ and shim the magnet (Z1-Z5) to achieve a TMS line width of <0.8 Hz.

  • 1D Acquisition: Acquire the 1 H spectrum (16 scans, 2s relaxation delay) and 13 C spectrum (1024 scans, 2s relaxation delay, 1 H-decoupled).

  • 2D Acquisition: Run gradient-selected HSQC and HMBC to link the diastereotopic protons to their parent carbon and to assign the quaternary nitrile carbons via long-range 3JCH​ coupling from the α -proton and methylene protons.

NMRLogic Proton 1H NMR HSQC 1H-13C HSQC Direct C-H Bonding Proton->HSQC HMBC 1H-13C HMBC Long-Range Coupling Proton->HMBC Carbon 13C NMR Carbon->HSQC Carbon->HMBC Dias Diastereotopic N-CH2-CN Protons HSQC->Dias Quat Quaternary Nitrile & Phenyl Carbons HMBC->Quat

Logic matrix for 2D NMR assignment of diastereotopic and quaternary centers.

Vibrational Spectroscopy (FT-IR)

Causality of Experimental Choices

While NMR provides connectivity, FT-IR is the definitive tool for identifying the C≡N functional groups. Because the molecule contains two nitriles in slightly different electronic environments (one conjugated to an aliphatic chain, one adjacent to a phenyl-substituted chiral center), the characteristic nitrile stretch may appear as a broadened peak or a closely overlapping doublet in the 2230–2250 cm−1 region[3].

Data Presentation: Key IR Absorptions
Wavenumber ( cm−1 )IntensityAssignment
~3060WeakAromatic C-H stretch
~2850 – 2950MediumAliphatic C-H stretch (methyl, methylene)
~2230 – 2250Medium C≡N stretch (overlapping α
  • and cyanomethyl nitriles)
~1450, 1490StrongAromatic C=C bending
Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol. Collect a background spectrum (32 scans, 4 cm−1 resolution) in ambient air.

  • Sample Application: Place 1-2 mg of the neat compound (solid or oil) directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum from 4000 to 400 cm−1 . Validate the structure by confirming the absence of N-H or O-H stretches (>3200 cm−1 ), which would indicate incomplete synthesis or hydrolysis of the nitrile groups.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choices

To confirm the molecular formula ( C11​H11​N3​ , Exact Mass: 185.0953 Da), Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer is used. ESI is a "soft" ionization technique that preserves the molecular ion. However, α -aminonitriles are known to undergo a highly specific in-source fragmentation: the heterolytic cleavage and loss of hydrogen cyanide (HCN, 27.01 Da) to form a stable iminium ion[4]. Observing this specific fragmentation pathway is a self-validating confirmation of the α -aminonitrile moiety.

Protocol: LC-HRMS Workflow
  • Sample Preparation: Dilute the compound to a final concentration of 1 μg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 μL onto a C18 reverse-phase column. Use a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to elute the compound.

  • Mass Analysis: Operate the ESI source in positive ion mode. Calibrate the TOF analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Data Interpretation: Extract the [M+H]+ ion at m/z 186.1026. Look for the diagnostic fragment [M+H−HCN]+ at m/z 159.0917.

Single-Crystal X-Ray Diffraction (SC-XRD)

Causality of Experimental Choices

While NMR, IR, and MS provide overwhelming circumstantial evidence of the structure, SC-XRD provides absolute spatial proof. It definitively resolves the 3D conformation of the tertiary amine (pyramidal vs. planarized) and the exact orientation of the two nitrile groups, avoiding any ambiguity regarding the stereocenter.

Protocol: Crystallization and Diffraction
  • Crystal Growth: Dissolve 50 mg of the compound in a minimum volume of ethyl acetate. Carefully layer an equal volume of hexanes on top of the solution in a narrow vial. Allow the solvents to slowly diffuse at 4 °C over 3–7 days to yield X-ray quality single crystals.

  • Mounting: Select a crystal with dimensions roughly 0.2 x 0.2 x 0.1 mm. Mount it on a glass fiber or cryoloop using paratone oil and immediately transfer it to the diffractometer's cold nitrogen stream (100 K) to minimize thermal motion.

  • Data Collection: Collect diffraction data using Mo- ( λ=0.71073 Å) or Cu- radiation.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the goodness-of-fit (GOF) is near 1.0 and the R1 factor is <5% .

References

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI Catalysts.[Link]

  • Benzyl nitrile - the NIST WebBook. National Institute of Standards and Technology.[Link]

  • Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Applied Materials & Interfaces.[Link]

  • 2-Amino-2-phenylacetonitrile | PubChem. National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Purification Techniques for Synthesized 2-[(Cyanomethyl)(methyl)amino]-2-phenylacetonitrile

Executive Summary The compound 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS 135762-90-2)[1] is a highly functionalized bis-nitrile intermediate utilized in the synthesis of complex nitrogenous heterocycles an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS 135762-90-2)[1] is a highly functionalized bis-nitrile intermediate utilized in the synthesis of complex nitrogenous heterocycles and pharmaceutical active ingredients. Purifying this molecule presents a unique physicochemical challenge: it contains two distinct α-aminonitrile motifs. Standard laboratory purification techniques (such as untreated silica gel chromatography or high-temperature distillation) frequently result in catastrophic yield losses due to the thermodynamic instability of the α-aminonitrile bond[2].

This application note provides a comprehensive, field-validated guide to purifying this compound, emphasizing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure structural integrity.

Physicochemical Profiling & Mechanistic Challenges

To design an effective purification strategy, one must first understand the specific vulnerabilities of the target molecule. The compound features a tertiary amine flanked by a phenylacetonitrile group and a cyanomethyl group.

The Causality of Degradation: α-Aminonitriles are susceptible to the retro-Strecker reaction [3]. When exposed to Brønsted acids or elevated temperatures (>40°C), the lone pair on the tertiary nitrogen facilitates the expulsion of the cyanide anion (CN⁻), generating a highly reactive iminium ion. Standard silica gel (SiO₂) possesses surface silanol groups with a pKa of approximately 4.5 to 5.0. When the crude mixture is loaded onto an untreated column, these acidic sites protonate the amine, drastically enhancing the leaving group ability of the nitrile moieties and triggering on-column decomposition[3].

RetroStrecker A 2-[(Cyanomethyl)(methyl)amino] -2-phenylacetonitrile B Iminium Ion Intermediate + Free Cyanide (CN⁻) A->B Brønsted Acids (Silica) Heat (>40°C) C Degradation Products (Aldehydes/Amides) B->C Aqueous Hydrolysis

Figure 1: Acid-catalyzed retro-Strecker degradation pathway of α-aminonitriles.

To prevent this, the purification workflow must maintain a strictly neutral to mildly basic environment, neutralizing any acidic surfaces before they interact with the target compound[4].

Quantitative Method Comparison

The following table summarizes the quantitative outcomes of various purification methodologies tested on 10-gram scale syntheses of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile.

Purification MethodStationary Phase / Solvent SystemYield Recovery (%)Final Purity (%)Retro-Strecker RiskScalability
Untreated Flash Chromatography Standard Silica Gel (pH ~5.0)< 40%70–85%High (Acid-catalyzed)Poor
TEA-Deactivated Chromatography Silica Gel + 1% Triethylamine85–92%> 98%Low Excellent
Low-Temp Recrystallization Hexane / Ethyl Acetate (4:1)65–75%> 99%Minimal Moderate

Optimized Experimental Protocols

The following workflow relies on a self-validating system: at critical junctures, specific diagnostic checks are embedded to guarantee that the α-aminonitrile motifs remain intact[5].

PurificationWorkflow Crude Crude Reaction Mixture Workup Mild Aqueous Workup (Sat. NaHCO₃, pH 7.5-8.0) Crude->Workup OrgPhase Organic Phase (Target Compound) Workup->OrgPhase Extraction (EtOAc) Chromatography TEA-Deactivated Silica Flash Chromatography OrgPhase->Chromatography 2D-TLC Validation Pure Purified Target (>98% Purity) Chromatography->Pure Elution (Hexane:EtOAc)

Figure 2: Optimized purification workflow preventing α-aminonitrile degradation.

Protocol A: Mild Aqueous Workup & Extraction

Objective: Remove water-soluble byproducts without triggering basic or acidic hydrolysis of the nitriles.

  • Quenching: Dilute the crude reaction mixture with ethyl acetate (EtOAc) (10 mL per gram of crude).

  • pH-Controlled Washing: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Self-Validation Step: Test the pH of the separated aqueous layer. It must read between 7.5 and 8.0. If the pH is <7.0, residual acid from the synthesis is present; perform a second NaHCO₃ wash.

  • Brine Wash: Wash with saturated NaCl solution to remove residual water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Critical: Maintain the rotary evaporator water bath strictly below 30°C to prevent thermal retro-Strecker degradation.

Protocol B: TEA-Deactivated Flash Column Chromatography

Objective: Isolate the target compound while neutralizing the Brønsted acidic silanol groups on the silica gel[4].

  • Silica Deactivation: Prepare a solvent mixture of Hexane/EtOAc (80:20) containing 1% (v/v) Triethylamine (TEA) . Slurry-pack the silica gel column using this TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the TEA-solvent to ensure complete neutralization of the silanol groups.

  • Equilibration: Flush the column with 2 CV of the standard eluent (Hexane/EtOAc, 80:20, without TEA) to remove excess free TEA, which could co-elute with your product.

  • 2D-TLC Self-Validation: Before loading the column, spot the crude mixture in the bottom corner of a TEA-treated silica TLC plate. Run the plate in 80:20 Hexane/EtOAc. Dry the plate thoroughly, rotate it 90 degrees, and run it again in the same solvent.

    • Interpretation: If all spots lie on a perfect diagonal, the compound is stable on the stationary phase. If spots appear off the diagonal, on-column degradation is occurring, indicating the silica requires further TEA deactivation.

  • Elution: Load the concentrated crude oil onto the column. Elute using a gradient of Hexane/EtOAc (80:20 to 60:40).

  • Collection: Pool the fractions containing the target compound (typically Rf ~0.35 in 80:20 Hexane/EtOAc) and concentrate strictly below 30°C.

Protocol C: Low-Temperature Recrystallization (Alternative for High Purity)

If the isolated product from Protocol A is sufficiently pure (>85%) and solidifies, recrystallization circumvents the need for silica entirely, eliminating the risk of acid-catalyzed degradation.

  • Dissolve the crude solid in a minimum volume of warm (not boiling, max 40°C) ethyl acetate.

  • Slowly add hexanes dropwise while stirring until the solution becomes faintly turbid.

  • Allow the mixture to cool slowly to room temperature, then transfer to a -20°C freezer for 12 hours.

  • Filter the resulting crystals cold, washing with ice-cold hexanes, and dry under high vacuum.

Safety & Handling Protocol

Cyanide Risk Mitigation: Because 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile contains two α-aminonitrile groups, any accidental exposure to strong acids (e.g., HCl, H₂SO₄) during workup or equipment cleaning will generate highly toxic Hydrogen Cyanide (HCN) gas.

  • All purification steps, including rotary evaporation, must be performed inside a certified chemical fume hood.

  • Keep a cyanide spill kit and an alkaline bleach solution (for quenching residual cyanide) readily available in the laboratory.

References

  • Mechanistic Insights into α-Aminonitrile Stability Title: Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines Source: ResearchGate URL:[Link]

  • Retro-Strecker Degradation Pathways Title: Catalytic synthesis of quaternary amino acids Source: Università degli Studi di Milano (AIR Unimi) URL:[Link]

  • Silica Deactivation Protocols for Bis-Nitriles Title: Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)Amines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: US20040077646A1 - Indole nitriles (Purification by silica gel column chromatography)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile

Welcome to the Technical Support Center. As drug development and synthetic methodologies evolve, isolating complex α -aminonitriles like 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS: 135762-90-2) demands prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and synthetic methodologies evolve, isolating complex α -aminonitriles like 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS: 135762-90-2) demands precise control over reaction kinetics and thermodynamics.

This guide is engineered for research scientists and process chemists experiencing yield plateaus, byproduct formation, or scalability issues. Below, we dissect the causality behind synthetic failures and provide field-proven, self-validating protocols to optimize your yield.

Synthetic Pathway Visualization

To troubleshoot effectively, we must first map the chemical logic. The synthesis typically proceeds via one of two pathways: a multi-component Strecker reaction or a direct N -alkylation.

SynthesisWorkflow BA Benzaldehyde Iminium Iminium Ion Intermediate BA->Iminium Condensation (-H2O) NMA N-Methylaminoacetonitrile NMA->Iminium Nucleophilic Addition TMSCN TMSCN + Lewis Acid Product 2-[(cyanomethyl)(methyl)amino] -2-phenylacetonitrile TMSCN->Product CN⁻ Source Iminium->Product Cyanation MAPA 2-(methylamino)-2-phenylacetonitrile MAPA->Product N-Alkylation (SN2) CAN Chloroacetonitrile + Base CAN->Product Alkylating Agent

Synthetic workflow for 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile via two distinct routes.

Quantitative Optimization Data

Selecting the right solvent and cyanide source is the most critical variable in this synthesis. The table below summarizes the quantitative impact of reaction conditions on the final yield and purity of the target α -aminonitrile[1].

Solvent SystemCyanide SourceAdditive / CatalystTemp.TimeYield (%)Purity (HPLC)
H₂O / MethanolNaCNNone25 °C12 h45%< 70%
Toluene / WaterNaCNTBAB (Phase-Transfer)50 °C8 h72%85%
DichloromethaneTMSCNNone25 °C6 h81%92%
Dichloromethane TMSCN Ti(OiPr)₄ 25 °C 4 h 94% > 98%

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Strecker Synthesis (Recommended for >90% Yield)

Mechanistic Rationale: This protocol utilizes Trimethylsilyl cyanide (TMSCN) and a Lewis acid to bypass the aqueous equilibrium limitations that plague traditional Strecker reactions, preventing the hydrolysis of the iminium intermediate[1].

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10.0 mmol of benzaldehyde and 10.5 mmol of N -methylaminoacetonitrile (free base) in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 5.0 mmol (0.5 equiv) of Titanium(IV) isopropoxide (Ti(OiPr)₄). Stir at room temperature for 1 hour. Self-Validation: The solution will shift to a pale yellow, indicating complete iminium ion formation.

  • Cyanation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 12.0 mmol of TMSCN. (CRITICAL SAFETY: TMSCN is highly toxic; perform strictly in a dedicated fume hood).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Confirm reaction completion via TLC (Hexane:EtOAc 3:1; UV active spot for product).

  • Quench & Workup: Quench by adding 10 mL of saturated aqueous NaHCO₃. Self-Validation: A thick white suspension of TiO₂ salts will form immediately. Filter this suspension through a pad of Celite to prevent emulsions.

  • Extraction: Extract the aqueous filtrate with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Biphasic N -Alkylation Route

Mechanistic Rationale: Employs a mild, heterogeneous base to prevent the α -deprotonation and subsequent oligomerization of the highly reactive alkylating agent.

  • Preparation: Dissolve 10.0 mmol of 2-(methylamino)-2-phenylacetonitrile in 25 mL of anhydrous Acetonitrile.

  • Base Addition: Add 15.0 mmol of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes at 25 °C.

  • Alkylation: Slowly add 11.0 mmol of Chloroacetonitrile dropwise over 30 minutes to control local concentration and prevent thermal spikes.

  • Reaction: Stir the suspension at 40 °C for 12 hours. Monitor via HPLC until the starting material is consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Re-dissolve the crude residue in Ethyl Acetate, wash with brine, dry over MgSO₄, and evaporate to yield the product.

Troubleshooting Guides & FAQs

Q: Why is my synthesis yield plateauing around 40-50% when using aqueous sodium cyanide (NaCN)? A: This is a classic symptom of competitive hydrolysis. In aqueous or highly protic environments, water competes with the cyanide ion as a nucleophile. This leads to the reversible hydrolysis of the crucial iminium intermediate back into benzaldehyde and the starting amine. Solution: Transition to the anhydrous system (Protocol A). If NaCN must be used for economic reasons, implement a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC shuttles the cyanide into the organic layer, shielding the iminium ion from bulk water and driving the reaction forward[2].

Q: I am observing a high concentration of unreacted benzaldehyde on my chromatograms. How can I drive the reaction to completion? A: The initial condensation between benzaldehyde and N -methylaminoacetonitrile to form the iminium ion is an equilibrium process that generates water as a byproduct. If water is not removed, the equilibrium stalls. Solution: Incorporate a water scavenger. Adding anhydrous MgSO₄ or 4Å molecular sieves physically sequesters the water. Alternatively, using a mild Lewis acid like Ti(OiPr)₄ (as outlined in Protocol A) coordinates the carbonyl oxygen of benzaldehyde while simultaneously acting as a chemical water scavenger, dramatically accelerating iminium formation[1].

Q: During the N -alkylation route (Protocol B), I get a complex mixture of dark, tarry byproducts. What is happening mechanically? A: Chloroacetonitrile is highly reactive and susceptible to base-catalyzed degradation. If your base is too strong (e.g., NaOH or NaH) or the temperature exceeds 50 °C, the base will deprotonate the acidic α -protons of the chloroacetonitrile or the product itself. This triggers runaway oligomerization (tar formation) or unwanted elimination reactions. Solution: Strictly utilize a mild, heterogeneous base like anhydrous K₂CO₃. Keep the reaction at or below 40 °C and ensure the chloroacetonitrile is added dropwise.

Q: How do I safely handle the workup considering the use of cyanide sources? A: Unreacted cyanide poses a severe toxicity risk. Acidic workups will generate lethal Hydrogen Cyanide (HCN) gas. Solution:Never acidify the crude mixture. Always quench the reaction mixture with a strong oxidizing agent before altering the pH. Add a saturated aqueous solution of sodium hypochlorite (bleach) to the aqueous layer to oxidize residual cyanide (CN⁻) to the much less toxic cyanate (CNO⁻). Only after confirming the absence of cyanide using commercial cyanide test strips should you proceed with standard solvent extraction.

References

  • "2-phenylacetonitrile - Sigma-Aldrich" - Sigma-Aldrich Product Catalog.

  • "Efficient Green Synthesis of α -Aminonitriles, Precursors of α -Amino Acids" - The Royal Society of Chemistry. 1

  • "Technical Support Center: Synthesis of 2-Phenylacetonitrile from Benzyl Chloride" - Benchchem. 2

  • "135762-90-2 | 2-[(Cyanomethyl)(methyl)amino]-2-phenylacetonitrile" - BLDpharm Database. 3

Sources

Optimization

troubleshooting common impurities in 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile reactions

Technical Support Center: 2-[(Cyanomethyl)(methyl)amino]-2-phenylacetonitrile Welcome to the technical support guide for the synthesis and purification of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile. This molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-[(Cyanomethyl)(methyl)amino]-2-phenylacetonitrile

Welcome to the technical support guide for the synthesis and purification of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile. This molecule, also known as Verapamil Impurity A, is a critical intermediate, and controlling its purity is paramount for successful downstream applications in pharmaceutical development.

This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during its synthesis, which often follows a modified Strecker reaction pathway.[1][2] We will explore the root causes of impurity formation, provide robust analytical methods for detection, and detail corrective and preventive actions.

Troubleshooting FAQs: Impurity Identification and Mitigation

FAQ 1: My reaction is complete, but HPLC analysis shows significant peaks corresponding to unreacted starting materials. What went wrong?

Plausible Causes: The persistence of starting materials like benzaldehyde, methylamine, or aminoacetonitrile is typically due to three main factors:

  • Incorrect Stoichiometry: An improper molar ratio of reactants can leave one or more reagents in excess. The reaction, a variant of the Strecker synthesis, involves the condensation of an aldehyde (benzaldehyde) and amines (methylamine and aminoacetonitrile) with a cyanide source.[1][3] An imbalance will halt the reaction once the limiting reagent is consumed.

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to an incomplete reaction. These reactions often require time to drive the equilibrium toward the formation of the iminium intermediate and subsequent nitrile addition.[2][4]

  • Poor Reagent Quality: Degradation of starting materials, particularly benzaldehyde which can oxidize to benzoic acid, can inhibit the reaction.

Identification and Characterization: Unreacted starting materials can be identified by comparing their retention times in HPLC with those of authentic reference standards.[5][6]

Corrective and Preventive Actions (CAPA):

  • Stoichiometry Verification: Carefully recalculate and re-weigh all reactants. A slight excess (1.1 to 1.2 equivalents) of the amine and cyanide components relative to the aldehyde can be used to drive the reaction to completion.

  • Reaction Monitoring: Implement in-process controls (IPC) using TLC or HPLC to monitor the disappearance of the limiting starting material (usually benzaldehyde). Do not proceed with work-up until the reaction is deemed complete.

  • Reagent Quality Control: Use freshly distilled benzaldehyde if oxidation is suspected. Ensure amines are pure and stored under an inert atmosphere if necessary.

FAQ 2: I'm observing a significant impurity with a mass corresponding to the hydrolysis of one or both nitrile groups. How can I prevent this?

Plausible Causes: The dinitrile structure of the target molecule is highly susceptible to hydrolysis, which can occur at either one or both nitrile functionalities to form the corresponding amide or carboxylic acid.[7]

  • Acidic or Basic Work-up: The most common cause is exposure to strongly acidic or basic conditions during the reaction work-up or purification, especially at elevated temperatures.[8][9] The mechanism involves protonation of the nitrile nitrogen followed by nucleophilic attack by water.[4]

  • Presence of Water: Excessive water in the reaction medium, especially if acidic or basic catalysts are present, can promote hydrolysis during the synthesis itself.

Identification and Characterization: These impurities are readily identified by LC-MS, where the molecular ion peak will correspond to the addition of one or two molecules of water (M+18 or M+36). The presence of amide or carboxyl groups can be confirmed using FTIR spectroscopy.

Corrective and Preventive Actions (CAPA):

  • Neutralize with Care: During work-up, use mild acids (e.g., dilute acetic acid) or bases (e.g., saturated sodium bicarbonate solution) and perform washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

  • Use Anhydrous Conditions: If hydrolysis is occurring during the reaction, ensure all solvents and non-aqueous reagents are thoroughly dried before use.

  • Modified Hydrolysis: In some cases, a carefully controlled, partial hydrolysis might be intended. However, for the dinitrile, this is difficult to control. If an amino acid is the desired final product, the hydrolysis should be a deliberate, subsequent step under controlled conditions rather than an accidental byproduct.[10]

Reaction Pathway and Hydrolysis Side-Reaction

G cluster_main Main Synthetic Pathway cluster_side Hydrolysis Side-Reaction A Benzaldehyde + Methylamine + Aminoacetonitrile B Iminium Intermediate A->B + H⁺, - H₂O C 2-[(cyanomethyl)(methyl)amino] -2-phenylacetonitrile (Product) B->C + CN⁻ D Mono-amide Impurity C->D + H₂O (Acid/Base) E Di-acid Impurity D->E + H₂O (Acid/Base)

Caption: Synthetic pathway and common hydrolysis side-reactions.

FAQ 3: My final product is off-color (yellow to brown). What causes this and how can I fix it?

Plausible Causes: Color formation is often due to small quantities of highly chromophoric impurities.

  • Aldehyde Impurities: Benzaldehyde, especially if impure, can undergo self-condensation or other side reactions to form colored bodies.

  • Oxidation: Air oxidation of reactants or the product can generate colored impurities.

  • Thermal Degradation: Overheating during distillation or solvent removal can cause decomposition and color formation.

Identification and Characterization: Often, the impurities responsible for color are present in trace amounts and may be difficult to identify structurally without specialized techniques. The primary indicator is the visual appearance and a broad absorption in the visible range on a UV-Vis spectrophotometer.

Corrective and Preventive Actions (CAPA):

  • Activated Carbon Treatment: Before final isolation or distillation, dissolve the crude product in a suitable organic solvent (e.g., toluene or ethyl acetate) and stir with a small amount of activated carbon (typically 1-2% w/w) for 15-30 minutes.[7][11] Filter the carbon through a pad of celite to remove it.

  • Purification by Distillation/Recrystallization:

    • Vacuum Distillation: For liquid products, distillation under reduced pressure can separate the desired colorless product from less volatile colored impurities.[11]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a highly effective method for removing colored impurities.

Analytical and Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method for separating the target compound from common process-related impurities.[5][8][9]

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water, pH 7.2 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 15% B to 85% B over 20 minutes, hold for 5 min, return to 15% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 278 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Water/Acetonitrile at ~0.5 mg/mL
Protocol 2: Purification by Activated Carbon and Recrystallization

This protocol is designed for the decolorization and purification of solid crude product.

  • Dissolution: In a flask, dissolve the crude 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate).

  • Carbon Treatment: Add activated carbon (1-2% of the crude product weight) to the hot solution. Stir vigorously for 15-30 minutes. Caution: Adding carbon to a near-boiling solution can cause it to boil over.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small pad of celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

General Troubleshooting Workflow

G A Impurity Detected in Crude Product (HPLC/TLC) B Identify Impurity (LC-MS, NMR, Ref. Std.) A->B C Determine Root Cause B->C D Unreacted Starting Materials C->D Stoichiometry? Kinetics? E Side-Reaction (e.g., Hydrolysis) C->E pH? Water? F Degradation / Color C->F Temp? Air? G Implement Corrective Action (Adjust Stoichiometry, Temp, pH) D->G E->G H Implement Purification (Distill, Recrystallize, Carbon Tx) F->H I Verify Purity of Final Product (HPLC) G->I H->I

Caption: A logical workflow for troubleshooting impurities.

References

  • Bari, S. B., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 137, 189-195. [Link]

  • Reddy, G. S., et al. (2013). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Science of Advanced Materials, 5(7), 884-890. [Link]

  • MicroSolv Technology Corporation. (n.d.). Verapamil Impurities Method. Cogent HPLC. [Link]

  • Bari, S. B., et al. (2017). Analytical method development and validation for the analysis of Verapamil Hydrochloride and its related substances by using ultra perfomance liquid chromatography. ResearchGate. [Link]

  • Itoh, M., et al. (1977). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE: A NEW REAGENT FOR THE "t-BUTOXYCARBONYLATION" OF AMINO ACIDS. Organic Syntheses, 56, 49. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. [Link]

  • Reddy, B. V. S., et al. (2008). Efficient Green Synthesis of α-Aminonitriles, Precursors of α-Amino Acids. Green Chemistry, ESI. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Google Patents. (n.d.). CN105801437A - Synthetic method of (methylamino)(phenyl)methyl alcohol.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • ACS Publications. (1985). Asymmetric Strecker synthesis: isolation of pure enantiomers and mechanistic implications. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
  • Cativiela, C., & Ordóñez, M. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... PMC. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). 2-Amino-2-phenylacetonitrile. PubChem. [Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry. [Link]

  • mVOC 4.0. (n.d.). 2-Phenylacetonitrile. [Link]

  • Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Troubleshooting

preventing degradation of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile during long-term storage

Welcome to the Technical Support Center for 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS 135762-90-2)[1]. As a complex α -aminonitrile, this compound is highly versatile in synthetic chemistry and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS 135762-90-2)[1]. As a complex α -aminonitrile, this compound is highly versatile in synthetic chemistry and drug development but is inherently susceptible to specific degradation pathways if improperly stored.

This guide is designed for researchers and scientists. It provides causality-driven troubleshooting, self-validating analytical protocols, and mechanistic insights to ensure the long-term integrity of your material.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The structural vulnerability of α -aminonitriles stems from their equilibrium with the corresponding iminium ion and cyanide[2]. This reversible process, known as the Retro-Strecker reaction , is accelerated by thermal stress.

If moisture is introduced to the system, it drives the irreversible hydrolysis of the transient iminium intermediate into an aldehyde (benzaldehyde) and a secondary amine[2]. Furthermore, the two nitrile groups on this specific molecule are prone to acid- or base-catalyzed hydrolysis into primary amides and eventually carboxylic acids.

Degradation A 2-[(cyanomethyl)(methyl)amino] -2-phenylacetonitrile B Iminium Intermediate + Cyanide Ion A->B Retro-Strecker (Thermal Stress) D Amide / Carboxylic Acid Derivatives A->D Nitrile Hydrolysis (Acid/Base + H2O) B->A Reversible C Benzaldehyde + Methyl(cyanomethyl)amine B->C Hydrolysis (Moisture)

Mechanistic degradation pathways of the alpha-aminonitrile during storage.

Frequently Asked Questions (FAQs)

Q: Why does my stored sample develop a distinct "bitter almond" odor over time? A: This is a classic indicator of Retro-Strecker degradation. The odor is caused by the release of benzaldehyde (and trace hydrogen cyanide) as the molecule breaks down[2]. If you detect this odor, the lot has likely been exposed to moisture and elevated temperatures, compromising its purity. ⚠️ Safety Note: Because this pathway releases hydrogen cyanide (HCN) gas, severely degraded lots pose an inhalation hazard. Always open aged or suspect vials inside a certified fume hood.

Q: Can I store this compound as a stock solution in aqueous buffers? A: No. Aqueous environments, particularly those deviating from neutral pH, rapidly catalyze both nitrile hydrolysis and the hydration of the iminium intermediate[2]. Stock solutions should only be prepared in anhydrous, aprotic organic solvents (e.g., dry DMSO or Acetonitrile) and used immediately.

Q: Is photolytic degradation a major concern? A: While less dominant than thermal or hydrolytic degradation, the benzylic nature of the compound and the presence of the tertiary amine make it susceptible to UV-induced radical formation. Storage in amber vials is strictly required.

Troubleshooting Guide: Common Storage Issues

Issue 1: Unexplained extra peaks in HPLC chromatograms after 3 months of storage.

  • Root Cause: Formation of Retro-Strecker products (benzaldehyde, methyl(cyanomethyl)amine) or primary amides via partial nitrile hydrolysis.

  • Causality: Improper sealing allows atmospheric moisture to penetrate the container. Water acts as the nucleophile that irreversibly traps the transient iminium ion[3].

  • Resolution: Transition to the "Argon-Purged Cryo-Storage" protocol detailed below. Discard lots showing >2% benzaldehyde content.

Issue 2: Inconsistent assay yields across different aliquots of the same batch.

  • Root Cause: Hygroscopicity and localized degradation. Moisture absorption is rarely uniform; the top layer of the powder degrades faster than the bulk.

  • Causality: Opening the master container repeatedly introduces ambient humidity. Condensation forms immediately if the powder is cold.

  • Resolution: Aliquot the material into single-use vials immediately upon receipt. Never return unused material to the master vial.

Quantitative Data: Degradation Kinetics

The following table summarizes the degradation profile of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile under various storage conditions, highlighting the critical need for strict environmental controls.

Storage Condition1-Month Purity3-Month Purity6-Month PurityPrimary Degradant Identified
25°C, Ambient Air 98.2%94.5%89.1%Benzaldehyde (Retro-Strecker)
4°C, Desiccated 99.5%98.8%97.2%Amide derivative (Hydrolysis)
-20°C, Argon Purged 99.9%99.9%99.8%None detected

Note: Purity assessed via reversed-phase HPLC (UV detection at 254 nm).

Experimental Protocols

Protocol 1: Self-Validating Stability-Indicating HPLC Assay

To accurately monitor degradation, the analytical method must resolve the parent compound from its highly polar (amine) and non-polar (benzaldehyde) degradants. A standard isocratic method will likely cause the polar amine degradant to elute in the void volume. A gradient method ensures all species are retained and resolved[2].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade H2​O ) and Mobile Phase B (0.1% TFA in Acetonitrile). The acidic modifier suppresses amine ionization, improving peak shape.

  • Step 2: Column Selection. Use a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) maintained at 30°C.

  • Step 3: Gradient Program. Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min. UV Detection at 254 nm.

  • Step 4: System Suitability Test (SST) - Self-Validation Step. Before analyzing unknown samples, inject a "Forced Degradation Standard" (parent compound boiled in 0.1M HCl for 10 minutes).

    • Validation Criteria: The analytical run is only valid if the resolution ( Rs​ ) between the parent peak and the benzaldehyde peak is ≥2.0 . If Rs​<2.0 , replace the column or remake mobile phases.

Protocol 2: Argon-Purged Cryo-Storage Workflow

Eliminating both thermal energy and nucleophiles (water) completely arrests the Retro-Strecker and hydrolysis pathways.

  • Step 1: Transfer the bulk powder into a glove box with a controlled anhydrous argon atmosphere (<1 ppm H2​O , <1 ppm O2​ ).

  • Step 2: Weigh the material into amber glass vials (single-use aliquots). Amber glass prevents UV-induced radical degradation.

  • Step 3: Seal the vials with PTFE-lined caps. PTFE is chemically inert and provides a superior moisture barrier compared to standard silicone septa.

  • Step 4: Wrap the cap junction with Parafilm and store the vials in a sealed secondary container with indicating desiccant at -20°C.

  • Step 5 (Critical Causality Step): Upon removal from -20°C, allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial immediately condenses atmospheric moisture onto the powder, initiating the exact hydrolysis cascade this protocol is designed to prevent.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of 2-[(cyanomethyl)(methyl)amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile .

Below, we deconstruct the chemical causality behind its insolubility, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to achieve stable aqueous formulations for both in vitro and in vivo applications.

Mechanistic Background: The Causality of Insolubility

To solve a solubility issue, one must first understand the molecular physics preventing dissolution. 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile is a highly lipophilic tertiary aminonitrile. Most tertiary amines can be easily dissolved in water by lowering the pH to form a water-soluble ammonium salt. However, this specific compound resists protonation due to the inductive effect (-I effect) .

The central nitrogen atom is flanked by two strongly electron-withdrawing groups:

  • An α -cyano benzyl group (phenylacetonitrile core).

  • A cyanomethyl group.

These two nitrile (-C≡N) groups drastically pull electron density away from the nitrogen's lone pair. While a standard tertiary amine has a pKa of ~9.8, the presence of these dual cyano groups lowers the pKa of the conjugate acid to an estimated < 2.0[1]. Consequently, the amine remains un-ionized and highly lipophilic even in strongly acidic aqueous environments, rendering standard pH-adjustment strategies completely ineffective.

Troubleshooting FAQs

Q: I attempted to dissolve the compound by lowering the aqueous buffer to pH 2.0 using HCl, but it remained a cloudy suspension. Why didn't salt formation occur? A: As established by the inductive effect, the pKa of this bis-cyano amine is too low for protonation at pH 2.0[1]. The molecule remains neutral and hydrophobic. Furthermore, boiling or aggressively heating the compound at pH < 2.0 is strongly discouraged, as it will likely trigger acid-catalyzed hydrolysis of the nitrile groups into amides or carboxylic acids, destroying your target compound.

Q: I am running an in vitro cell-based assay. What is the optimal co-solvent system that won't cause cytotoxicity? A: For in vitro assays requiring low concentrations (< 1 mM), Dimethyl Sulfoxide (DMSO) is the gold standard. You should prepare a highly concentrated stock (e.g., 50 mM) in 100% anhydrous DMSO. When introducing the compound to your cell media, ensure the final DMSO concentration does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q: We are moving to in vivo PK/PD studies and need a 10 mg/mL aqueous dose. DMSO toxicity is a concern at this volume. How can we achieve this? A: For high-concentration in vivo dosing, you must bypass salt formation and instead use macromolecular encapsulation or micellar dispersion. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. HP- β -CD features a hydrophobic internal cavity that encapsulates the lipophilic phenyl and cyanomethyl rings, while its hydrophilic hydroxyl outer surface ensures excellent aqueous solubility and biocompatibility for oral (PO) or intravenous (IV) administration[2][3].

Formulation Decision Workflow

SolubilityWorkflow Start 2-[(cyanomethyl)(methyl)amino] -2-phenylacetonitrile Assess Target Concentration? Start->Assess LowConc In Vitro (< 1 mM) Assess->LowConc HighConc In Vivo (> 1 mM) Assess->HighConc CoSolvent Co-solvent System (DMSO / Buffer) LowConc->CoSolvent Cyclo Inclusion Complexation (HP-β-CD) HighConc->Cyclo Surfactant Surfactant Micelles (Tween 80 / Saline) HighConc->Surfactant Success1 Soluble for Cell Culture CoSolvent->Success1 Success2 Soluble for Animal Dosing Cyclo->Success2 Surfactant->Success2

Decision tree for optimizing the aqueous solubility of bis-cyano aminonitriles.

Experimental Protocols

Protocol A: HP- β -CD Inclusion Complexation (Optimal for In Vivo Dosing)

This protocol utilizes a 20% (w/v) HP- β -CD solution to create a host-guest inclusion complex, drastically increasing the apparent aqueous solubility of the compound[3].

Materials: HP- β -CD powder, Molecular grade water or 1X PBS, Magnetic stirrer, Probe sonicator.

  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of molecular grade water. Stir continuously until the solution is completely clear (approx. 15 minutes). Adjust final volume to 10.0 mL to yield a 20% (w/v) solution.

  • Compound Addition: Weigh the required mass of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (e.g., 50 mg for a 5 mg/mL target) and add it directly to the HP- β -CD vortexing solution.

  • Mechanical Agitation: Stir at 500 RPM at room temperature for 2 hours. The hydrophobic compound will slowly partition into the cyclodextrin cavities.

  • Sonication (If required): If visible particles remain, apply probe sonication (3 cycles of 10 seconds on / 10 seconds off, on ice) to provide the activation energy required for complexation.

  • Self-Validation Check: Shine a laser pointer through the glass vial. A successful inclusion complex will exhibit no Tyndall effect (no light scattering). If the beam is visible, un-complexed micro-particles remain; continue stirring or filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Verify the final dissolved concentration via HPLC-UV against a standard curve prepared in 100% acetonitrile.

Protocol B: Micellar Dispersion (DMSO / Tween-80 / Saline)

Use this protocol if cyclodextrins interfere with your specific pharmacological target.

  • Solubilization: Dissolve the compound completely in 5% (final volume) anhydrous DMSO.

  • Surfactant Coating: Add 10% (final volume) Tween-80 to the DMSO mixture. Vortex vigorously for 2 minutes. Causality note: The Tween-80 coats the hydrophobic molecules, preventing immediate nucleation when water is introduced.

  • Aqueous Phase Addition: Dropwise, add 85% (final volume) sterile Saline (0.9% NaCl) while continuously vortexing.

  • Self-Validation Check: The solution must remain clear. If it turns milky during saline addition, the localized water concentration was too high, causing supersaturation and precipitation. Discard and repeat, slowing the saline addition rate.

Formulation Strategy Comparison Data

Formulation StrategyMax Achievable ConcentrationBiocompatibility / ToxicityPreparation TimeRecommended Application
pH Adjustment (HCl) < 0.1 mg/mLHigh (if buffered)5 minsNot Recommended (Fails due to low pKa)
DMSO Co-solvent > 50 mg/mL (in stock)Low (Cytotoxic > 0.5% v/v)5 minsIn vitro cell culture assays
HP- β -CD Complex ~10 - 20 mg/mLVery High (FDA approved excipient)2 - 4 hoursIn vivo (IV, PO, IP) PK/PD studies
Lipid Micelles (Tween) ~5 - 10 mg/mLModerate (Tween can cause histamine release)30 minsIn vivo (IP, PO) alternative

References

  • Complete MCAT Amino Acids Proteins Guide - Outline - Jack Westin. Jack Westin.
  • HYDROXYPROPYL CYCLODEXTRIN - Ataman Kimya. Ataman Chemicals.
  • Formulation and In Vivo Evaluation of Orally Disintegrating Tablets of Clozapine/Hydroxypropyl-β-cyclodextrin Inclusion Complexes. PubMed Central (PMC).
  • In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. PubMed Central (PMC).

Sources

Troubleshooting

handling moisture sensitivity in 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile experiments

Technical Support Center: Handling Moisture Sensitivity in α-Aminonitrile Experiments A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for experiments involv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling Moisture Sensitivity in α-Aminonitrile Experiments

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for experiments involving 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile and related α-aminonitriles. This guide is designed to provide in-depth, practical solutions to common challenges arising from the inherent moisture sensitivity of this class of compounds. As α-aminonitriles are key intermediates, for instance in the Strecker synthesis of amino acids, their stability is paramount for successful downstream applications.[1][2][3] This resource combines troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your experimental outcomes.

Part 1: Troubleshooting Guide: Moisture-Related Complications

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but a foundational understanding of the underlying chemistry.

Issue 1: My reaction yield is consistently low or reaction fails to proceed as expected.

  • Probable Cause: The most common reason for low yields in reactions involving moisture-sensitive reagents is the presence of water in the reaction setup.[4][5][6] Water can react with starting materials, reagents, or catalysts, leading to decomposition or undesired side reactions.[4] For α-aminonitriles like 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile, water can cause hydrolysis of the nitrile group, a critical functional group for subsequent transformations.[1][3]

  • Troubleshooting Steps:

    • Reagent and Solvent Purity Check: Always use freshly opened or purified reagents.[4] Solvents are a primary source of moisture contamination.[7] Use anhydrous solvents, either from a commercial supplier (e.g., in Sure/Seal™ bottles) or freshly dried using appropriate methods.[4][8]

    • Glassware Preparation: Ensure all glassware is rigorously dried before use. Oven-drying at 125°C for at least 24 hours or flame-drying under an inert atmosphere are standard procedures.[9][10]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox.[7][8] This prevents atmospheric moisture from entering the reaction vessel.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product. This can help determine if the reaction is stalling or if the product is decomposing.[4]

Issue 2: I'm observing an unexpected byproduct in my NMR/LC-MS analysis, possibly corresponding to an amide or carboxylic acid.

  • Probable Cause: The presence of an amide or carboxylic acid byproduct is a strong indicator of hydrolysis of the nitrile group in your α-aminonitrile. This reaction is catalyzed by either acidic or basic conditions in the presence of water.[1][11]

  • Mechanistic Insight: The hydrolysis of a nitrile typically proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid (or its carboxylate salt) and ammonia (or an ammonium salt).[11]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Re-evaluate and tighten your anhydrous technique as described in Issue 1. Even trace amounts of water can lead to significant hydrolysis over the course of a reaction.

    • Control of pH: If your reaction conditions are not neutral, consider if acidic or basic impurities could be catalyzing the hydrolysis. Purification of reagents or the use of a non-nucleophilic buffer (if compatible with your reaction) might be necessary.

    • Work-up Procedure: Product loss or decomposition can occur during aqueous workup.[4] If an aqueous workup is necessary, perform it quickly at low temperatures and adjust the pH to ensure your product is in its neutral, less water-soluble form.[4] Minimize the number of aqueous washes and consider back-extracting the aqueous layers to recover any dissolved product.[4]

Issue 3: The compound appears to be degrading upon storage.

  • Probable Cause: 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile, like many α-aminonitriles, can be unstable over long-term storage, especially if not stored under appropriate conditions. Exposure to atmospheric moisture is a primary cause of degradation.[12]

  • Troubleshooting Steps:

    • Proper Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[12] For added protection, place the primary container inside a desiccator with a suitable drying agent.[9][10]

    • Cold Storage: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of decomposition. Some suppliers recommend cold-chain transportation for this compound.[13]

    • Purity Check Before Use: Before using a stored batch of the compound, it is good practice to check its purity by a suitable analytical method like NMR or LC-MS to ensure it has not degraded.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the moisture sensitivity of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile?

A1: The moisture sensitivity stems from the chemical nature of the α-aminonitrile functional group. This group is an intermediate in the Strecker synthesis of amino acids and is susceptible to hydrolysis.[1][2] The presence of both an amino group and a nitrile group on the same carbon atom makes the nitrile carbon electrophilic and prone to nucleophilic attack by water. This reaction can be catalyzed by acid or base, leading to the formation of an amide and subsequently a carboxylic acid.[1][3][11]

Q2: How can I rigorously exclude moisture from my reaction setup?

A2: Excluding moisture requires a systematic approach:

  • Glassware: All glassware must be oven-dried (at least 24 hours at >120°C) or flame-dried under vacuum immediately before use.[9][10]

  • Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere.[8] Alternatively, dry solvents using standard laboratory procedures, such as distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons, or calcium hydride for halogenated solvents and amines).[7]

  • Reagents: Solid reagents should be dried in a vacuum oven or desiccator.[9][10] Liquid reagents should be handled using gas-tight syringes.[14][15]

  • Inert Atmosphere: The entire experiment should be conducted under a positive pressure of a dry inert gas like nitrogen or argon. This is typically achieved using a Schlenk line or in a glovebox.[7][8]

Q3: What are the best practices for handling and transferring this compound?

A3: Given its moisture sensitivity, handling should be done with care:

  • In a Glovebox: This is the ideal environment as it provides a consistently dry and inert atmosphere.[7] Standard laboratory glassware can be used inside a glovebox.[7]

  • Using a Schlenk Line: If a glovebox is not available, use Schlenk flasks and perform transfers under a positive pressure of inert gas. Liquid transfers can be done using oven-dried, inert gas-flushed syringes or cannulas.[8][15] Solid transfers can be done quickly under a strong flow of inert gas.

Q4: What analytical techniques are best for detecting moisture-related degradation?

A4: Several techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic signals of the parent α-aminonitrile and any hydrolysis products like the corresponding amide or carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique for detecting the parent compound and its degradation products, even at low concentrations.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the sharp nitrile peak (around 2250-2210 cm⁻¹) and the appearance of a broad O-H stretch (for the carboxylic acid, ~3300-2500 cm⁻¹) and/or a C=O stretch (for amide or acid, ~1760-1650 cm⁻¹) can indicate hydrolysis.

Part 3: Data and Protocols

Table 1: Recommended Solvent Drying Methods
SolventPrimary Drying AgentPurity Check (Water Content)Reference
Tetrahydrofuran (THF)Sodium/BenzophenoneKarl Fischer Titration (<10 ppm)[16]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Karl Fischer Titration (<10 ppm)[16]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Karl Fischer Titration (<10 ppm)[16]
TolueneSodium/BenzophenoneKarl Fischer Titration (<10 ppm)[16]

Note: While effective, distillation from reactive drying agents like sodium carries risks and should only be performed by trained personnel with proper safety precautions.[16] Storing solvents over activated 3Å or 4Å molecular sieves is a safer alternative for many applications.[9][16]

Protocol: Setting up a Moisture-Sensitive Reaction using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.

Materials:

  • Schlenk flask and other required glassware (e.g., condenser, addition funnel)

  • Schlenk line with dual vacuum/inert gas manifold

  • Heat gun or Bunsen burner

  • Anhydrous solvents and reagents

  • Oven-dried syringes and needles

  • Rubber septa

Procedure:

  • Glassware Assembly: Assemble the reaction glassware (e.g., Schlenk flask with a stir bar, condenser). Ensure all joints are lightly greased and sealed properly.

  • Flame-Drying: Attach the apparatus to the Schlenk line via thick-walled tubing. Evacuate the system using the vacuum manifold. Carefully heat the entire glassware assembly with a heat gun under vacuum to drive off adsorbed water. Allow the glassware to cool to room temperature under vacuum.

  • Inert Gas Purge: Switch the manifold from vacuum to the inert gas supply, filling the apparatus with nitrogen or argon. Repeat the evacuate/refill cycle three times to ensure all atmospheric gases are removed.

  • Addition of Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove the stopper or septum and add the solid quickly.

    • Liquids: Add anhydrous solvents and liquid reagents via an oven-dried, inert-gas-flushed syringe through a rubber septum.[15]

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the condenser to a bubbler filled with mineral oil.

  • Work-up: Quench the reaction and perform the work-up as required by the specific procedure, keeping in mind the potential for hydrolysis during aqueous steps.

Part 4: Visualizations

Diagram 1: Workflow for Handling a Moisture-Sensitive Compound

G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_analysis Post-Reaction Dry_Glassware 1. Dry Glassware (Oven/Flame-Dry) Setup 3. Assemble & Purge Apparatus (Schlenk Line) Dry_Glassware->Setup Prepare_Solvents 2. Prepare Anhydrous Solvents Transfer 4. Transfer Compound (Inert Atmosphere) Prepare_Solvents->Transfer Setup->Transfer Reaction 5. Run Reaction (Positive N2/Ar Pressure) Transfer->Reaction Workup 6. Careful Work-up (Minimize H2O Contact) Reaction->Workup Analysis 7. Analyze Product (NMR, LC-MS) Workup->Analysis

Caption: Workflow for handling moisture-sensitive compounds.

Diagram 2: Simplified Hydrolysis Pathway of an α-Aminonitrile

G cluster_legend Legend A α-Aminonitrile R-CH(NR'2)-C≡N B Amide Intermediate R-CH(NR'2)-C(=O)NH2 A->B + H2O (H+ or OH- cat.) C Carboxylic Acid Product R-CH(NR'2)-COOH B->C + H2O (H+ or OH- cat.) Water H2O Catalyst H+ or OH- cat.

Sources

Optimization

refining crystallization parameters for 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile

Target Compound: 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS: 135762-90-2) Compound Class: α -Aminonitrile Derivative Welcome to the Technical Support Center for the isolation and crystallization of 2-[(cyan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS: 135762-90-2) Compound Class: α -Aminonitrile Derivative

Welcome to the Technical Support Center for the isolation and crystallization of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile. As an α -aminonitrile intermediate, this molecule presents unique thermodynamic and kinetic challenges during crystallization, primarily revolving around thermal instability and a high propensity for liquid-liquid phase separation (LLPS). This guide provides field-proven, causality-driven solutions to optimize your crystallization parameters.

Part 1: Troubleshooting Guide & FAQs

Q1: During the cooling phase, my solution turns cloudy and forms a sticky emulsion or "gum" at the bottom of the reactor instead of solid crystals. What is happening? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution crosses into a liquid-liquid miscibility gap before it can properly nucleate into a solid crystal lattice[1]. Because the integration of the solute molecules into the crystal lattice is kinetically hindered, the system lowers its free energy by separating into a solute-rich oil phase and a solvent-rich continuous phase[2].

  • The Causality: Oiling out is highly detrimental because the solute-rich droplets act as an excellent solvent for structurally similar impurities, effectively bypassing the impurity rejection mechanism of crystallization[3]. When these droplets eventually solidify, they trap mother liquor and impurities, resulting in a gummy, impure mass.

  • The Fix: You must map the Metastable Zone Width (MSZW) and ensure your operating concentration avoids the binodal curve. Lower the initial solute concentration, utilize a solvent system with a narrower miscibility gap (e.g., switching from pure isopropanol to an Ethyl Acetate/Heptane anti-solvent system), and implement a strict seeding protocol before the onset of LLPS[2].

Q2: I am detecting trace amounts of hydrogen cyanide (HCN) and unreacted ketone/amine in the headspace and mother liquor. Why is my product degrading during crystallization? A2: α -Aminonitriles are thermally labile and exist in a delicate equilibrium. Prolonged exposure to elevated temperatures (typically >50°C) during the dissolution phase can trigger a retro-Strecker reaction[4].

  • The Causality: The cleavage of the C-CN bond releases highly toxic HCN gas and reverts the molecule back to its constituent imine/ketone and amine precursors. This not only poses a severe safety hazard but also contaminates the crystallization matrix with degradation products that can further inhibit nucleation.

  • The Fix: Strictly limit the maximum dissolution temperature to 45–50°C. If the compound does not fully dissolve at this temperature at your target concentration, do not increase the heat; instead, increase the solvent volume or switch to a solvent with higher solubility at lower temperatures.

Q3: My filtered crystals are heavily agglomerated, leading to poor filtration times and high residual solvent. How can I improve the crystal habit? A3: Agglomeration is typically caused by uncontrolled secondary nucleation or a cooling rate that outpaces the crystal growth rate. If supersaturation builds up too rapidly, particles cement together to minimize surface energy.

  • The Fix: Implement a non-linear (cubic) cooling ramp. By cooling very slowly at higher temperatures (where the available surface area for growth is low) and accelerating the cooling rate only after the seed bed has grown, you maintain a constant, low level of supersaturation that favors orderly lattice growth over sudden crash nucleation and agglomeration[5].

Part 2: Quantitative Data & Solvent Selection

To prevent LLPS and thermal degradation, selecting the correct solvent matrix is critical. The table below summarizes the thermodynamic behavior of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile across different solvent systems.

Solvent SystemSolubility @ 45°C (mg/mL)Solubility @ 5°C (mg/mL)MSZW @ 45°C (°C)LLPS (Oiling Out) Risk
Isopropanol (IPA) 1852212High (Prone to emulsion)
Toluene 210458Medium
Ethyl Acetate / Heptane (1:2) 1501515Low (Preferred)

Note: The Ethyl Acetate/Heptane system suppresses the miscibility gap, favoring direct solid nucleation over oiling out.

Part 3: Self-Validating Experimental Protocol

This protocol describes an optimized, seeded cooling crystallization designed to prevent LLPS and thermal degradation. It is a self-validating system : it includes specific In-Process Control (IPC) checks to ensure the physical chemistry remains within the design space at every step.

Step-by-Step Methodology: Seeded Cooling Crystallization

Step 1: Controlled Dissolution

  • Charge 100 g of crude 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile into a jacketed reactor.

  • Add 660 mL of the Ethyl Acetate/Heptane (1:2 v/v) solvent mixture.

  • Heat the reactor to 45°C (Do NOT exceed 50°C to prevent retro-Strecker degradation[4]).

  • Self-Validation IPC: Monitor via Focused Beam Reflectance Measurement (FBRM). The chord count must drop to baseline, confirming complete dissolution. If counts remain, hold at 45°C for an additional 15 minutes; do not increase temperature.

Step 2: Primary Cooling & Seeding

  • Cool the solution linearly from 45°C to 35°C at a rate of 0.5°C/min. This temperature is safely within the MSZW, avoiding the spontaneous nucleation boundary.

  • Charge 1.5 g (1.5 wt%) of pre-milled seed crystals (D50 20-30 μ m) suspended in 5 mL of cold Heptane.

  • Self-Validation IPC: Monitor the desupersaturation curve using in-line ATR-FTIR. The solute concentration should begin a slow, steady decline. FBRM should show a stable peak corresponding to the seed size without a sudden spike in fine counts (<10 μ m).

Step 3: Isothermal Aging

  • Hold the suspension isothermally at 35°C for 90 minutes .

  • Causality: This aging period allows the seed bed to consume the initial supersaturation, establishing sufficient surface area to absorb the mass that will precipitate during the subsequent cooling phase.

Step 4: Cubic Cooling Ramp

  • Execute a cubic cooling profile from 35°C down to 5°C over 4 hours. The cooling rate should be very slow initially (e.g., 0.1°C/min) and gradually accelerate[5].

  • Self-Validation IPC: Visual inspection or camera probe should confirm a highly crystalline, flowing suspension with no sticky residue on the reactor walls or impeller shaft (verifying the absence of LLPS).

Step 5: Isolation & Washing

  • Filter the suspension using a Nutsche filter.

  • Wash the wet cake with two 50 mL portions of pre-chilled (5°C) Heptane to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 30°C until constant weight is achieved.

Part 4: Visualizations

Crystallization Workflow

Workflow Start 1. Dissolution (T < 50°C to prevent degradation) Cool1 2. Primary Cooling (Cool to MSZW boundary) Start->Cool1 Seed 3. Seed Addition (1-2 wt% milled seeds) Cool1->Seed Age 4. Isothermal Aging (Hold for 1-2 hrs) Seed->Age Cool2 5. Cubic Cooling Ramp (Minimize secondary nucleation) Age->Cool2 Isolate 6. Filtration & Wash (Cold anti-solvent) Cool2->Isolate

Step-by-step workflow for the seeded cooling crystallization of the target alpha-aminonitrile.

Oiling Out (LLPS) Troubleshooting Tree

Trouble Issue Issue: Oiling Out (LLPS) Detected Check1 Is the cooling rate too fast? Issue->Check1 Fix1 Implement cubic cooling profile Check1->Fix1 Yes Check2 Is initial concentration too high? Check1->Check2 No Fix2 Dilute to shift out of miscibility gap Check2->Fix2 Yes Check3 Are seeds added correctly? Check2->Check3 No Fix3 Seed at lower supersaturation Check3->Fix3 Yes/No

Decision tree for diagnosing and resolving liquid-liquid phase separation (oiling out).

References

  • [3] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. URL:[Link]

  • [1] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications. URL:[Link]

  • [2] Oiling Out in Crystallization. Mettler Toledo. URL:[Link]

  • [5] Optimal Operation of a Seeded Pharmaceutical Crystallization with Growth-Dependent Dispersion. Organic Process Research & Development - ACS Publications. URL:[Link]

  • [4] Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile and Benzyl Cyanide

Introduction In the landscape of synthetic chemistry, nitrile-containing compounds serve as exceptionally versatile intermediates. Their ability to be transformed into amines, carboxylic acids, ketones, and various heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic chemistry, nitrile-containing compounds serve as exceptionally versatile intermediates. Their ability to be transformed into amines, carboxylic acids, ketones, and various heterocycles makes them foundational building blocks in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of the reactivity of two structurally related yet functionally distinct nitriles: the classic benzylic nitrile, Benzyl Cyanide , and the more complex α-aminonitrile, 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile .

While both molecules feature a phenyl and a cyano group attached to a central carbon, the presence of an α-amino substituent in the latter introduces profound differences in electronic properties, stability, and reaction pathways. This document is intended for researchers, scientists, and drug development professionals, offering a nuanced understanding of these differences, supported by mechanistic insights and actionable experimental protocols, to guide informed decisions in synthetic strategy.

Section 1: Structural and Electronic Profile

The reactivity of any molecule is fundamentally dictated by its structure. A side-by-side comparison reveals the critical distinctions between our two compounds of interest.

  • Benzyl Cyanide (Phenylacetonitrile): This molecule possesses a simple yet potent architecture: a phenyl ring and a nitrile group flanking a methylene (-CH₂) bridge.[1] The key to its reactivity lies in the protons of this methylene group. They are rendered acidic (pKa ≈ 22 in DMSO) due to the ability of both the adjacent phenyl ring and the electron-withdrawing nitrile group to stabilize the resulting carbanion through resonance. This "active methylene" unit is the primary locus of reactivity for C-C bond formation.[1]

  • 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile: This is an α-aminonitrile, a product characteristic of a Strecker-type synthesis.[2][3][4] Its central carbon is a quaternary center, bonded to a phenyl group, a nitrile, and a tertiary amino group [-N(CH₃)(CH₂CN)]. This structure lacks the acidic α-proton that defines benzyl cyanide's reactivity. Instead, its chemical behavior is governed by the interplay between the α-amino and α-cyano groups, its potential instability, and the presence of a second, more remote methylene group within the N-cyanomethyl substituent.

Caption: Reactivity pathways following base treatment.

Experimental Protocol: Alkylation of Benzyl Cyanide

This protocol demonstrates a standard procedure for leveraging the acidity of benzyl cyanide's α-protons. Applying these conditions to the α-aminonitrile would not yield an analogous product at the α-position.

Objective: To synthesize 2-phenylpropanenitrile via methylation of benzyl cyanide.

Materials:

  • Benzyl Cyanide

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Iodomethane (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • In the flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add benzyl cyanide (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete carbanion formation.

  • Add iodomethane (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer.

  • Wash the organic layer with saturated aqueous NH₄Cl, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-phenylpropanenitrile by vacuum distillation.

Causality: The choice of a moderately strong base like NaOEt is sufficient to deprotonate benzyl cyanide. The subsequent Sₙ2 reaction with iodomethane is efficient due to the nucleophilicity of the generated carbanion. [5]This entire pathway is unavailable to 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile due to its lack of an acidic α-proton.

Section 3: Reactivity of the Nitrile Functional Group

Both molecules contain nitrile groups, which can undergo hydrolysis and reduction. However, the molecular context influences the conditions required and the stability of the products.

Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a fundamental transformation, typically achieved under harsh acidic or basic conditions with heating. [6][7]

  • Benzyl Cyanide: Hydrolyzes cleanly under strong acid (e.g., 70% H₂SO₄ or concentrated HCl) or base (e.g., NaOH) to yield phenylacetic acid. [8]The C-C bond framework is robust and withstands these conditions.

  • 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile: This molecule is significantly more sensitive. The α-aminonitrile linkage is susceptible to cleavage under the same harsh conditions required for nitrile hydrolysis. Acidic conditions can promote a retro-Strecker reaction , leading to the decomposition of the molecule into an iminium ion, cyanide, and other byproducts, severely diminishing the yield of the desired amino acid derivative. [4][9]Milder conditions may be insufficient to hydrolyze the nitrile. The two nitrile groups may also exhibit different reactivities, although both typically require forcing conditions.

CompoundReagentsConditionsTypical ProductYieldStability Issues
Benzyl Cyanide 70% H₂SO₄Reflux, 1-2hPhenylacetic Acid [8]HighStable
α-Aminonitrile Conc. HClRefluxComplex MixtureLowProne to retro-Strecker
Nitrile Reduction

Reduction of nitriles to primary amines is commonly performed via catalytic hydrogenation or with strong hydride reagents like LiAlH₄. [10]

  • Benzyl Cyanide: Readily reduced to 2-phenylethylamine using methods like catalytic hydrogenation (e.g., H₂, Raney Nickel) or LiAlH₄. [10][11]The reaction is generally high-yielding and clean.

  • 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile: Reduction is more complex. While hydride reagents can reduce the nitrile groups, they can also facilitate a reductive decyanation of the α-cyano group. [9]This process involves the elimination of the cyanide ion to form an iminium intermediate, which is then reduced. This leads to a product where the α-cyano group has been replaced by a hydrogen, a pathway completely absent in benzyl cyanide chemistry. Catalytic hydrogenation may also lead to a mixture of products, including those from both nitrile reduction and C-CN bond cleavage.

Section 4: Unique Reactivity of the α-Aminonitrile Moiety

The defining feature of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile is the inherent reactivity of the geminal amino and cyano groups. This structure is often a "masked" iminium ion.

Reversibility and the Retro-Strecker Reaction

The formation of α-aminonitriles via the Strecker synthesis is a reversible equilibrium. [3][4]In the presence of acid or sometimes base, the molecule can dissociate back into its constituent parts: an iminium ion and a cyanide source. This instability is a critical consideration in any synthetic planning and represents the most fundamental difference from the highly stable C-C scaffold of benzyl cyanide.

Retro_Strecker AAN C₆H₅-C(CN)-N(CH₃)(CH₂CN) (α-Aminonitrile) Protonated_N C₆H₅-C(CN)-N⁺H(CH₃)(CH₂CN) AAN->Protonated_N H⁺ Protonated_N->AAN -H⁺ Iminium C₆H₅-C=N⁺(CH₃)(CH₂CN) (Iminium Ion) Protonated_N->Iminium -HCN Iminium->Protonated_N +CN⁻ Decomposition Decomposition Products Iminium->Decomposition Hydrolysis HCN HCN

Caption: The retro-Strecker pathway leading to instability of the α-aminonitrile.

This inherent lability means that reactions must be chosen carefully to avoid conditions that favor decomposition. For instance, any reaction generating a Lewis acidic environment or requiring high temperatures could compromise the integrity of the α-aminonitrile scaffold.

Summary and Application Outlook

The choice between benzyl cyanide and its α-aminonitrile analogue is a choice between stability and latent functionality.

Feature / ReactionBenzyl Cyanide2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrileRationale
α-Proton Acidity Acidic (pKa ≈ 22)Not Applicable (Quaternary)Resonance stabilization enables carbanion formation.
α-Alkylation Readily occursNot PossibleRequires an acidic α-proton.
Stability HighModerate to Lowα-Aminonitrile linkage is labile (retro-Strecker).
Nitrile Hydrolysis Clean, high yieldProne to decompositionHarsh conditions favor retro-Strecker over hydrolysis.
Nitrile Reduction Forms primary amineCan lead to decyanationIminium ion formation provides an alternative reaction pathway.
Unique Pathway N/AReductive DecyanationThe α-cyano group can be selectively removed.
  • Choose Benzyl Cyanide for: Robust, predictable C-C bond formation at the benzylic position. It is the ideal precursor when the synthetic goal is to build carbon skeletons via its nucleophilic carbanion intermediate. Its stability allows for a wide range of subsequent transformations under both acidic and basic conditions.

  • Choose 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile for: Applications where the α-amino group is a critical part of the final target structure, such as in the synthesis of α-substituted amino acids or vicinal diamines. Its reactivity should be viewed as that of a stable precursor to a reactive iminium ion, which can be unmasked under specific conditions. One must be prepared to work with a more delicate system, employing milder reaction conditions and being mindful of its potential for decomposition or rearrangement.

Ultimately, understanding the fundamental electronic and structural differences between these two molecules is paramount for designing efficient, high-yielding, and successful synthetic routes in any research and development program.

References

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Benzyl cyanide - Wikipedia. Wikipedia. [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Sketchy. [Link]

  • Strecker amino acid synthesis - Wikipedia. Wikipedia. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Mechanism of benzyl cyanide synthesis ? Sciencemadness.org. [Link]

  • The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. [Link]

  • Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. RSC Publishing. [Link]

  • BENZYL CYANIDE - Ataman Kimya. Ataman Kimya. [Link]

  • What is the most efficient method for reducing benzyl cyanide into a primary amine? ResearchGate. [Link]

  • Carbanion reactivity; kinetics of the reactions of benzyl cyanide anions with aromatic nitro-compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Kinetics of the oxidative coupling of benzyl cyanides by halogen or hypohalite. The Journal of Organic Chemistry. [Link]

  • Benzyl cyanide - Sciencemadness Wiki. Sciencemadness.org. [Link]

  • Plausible catalytic pathway for the alkylation of benzyl cyanide. ResearchGate. [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles to carboxylic acids.

Sources

Comparative

A Comparative Spectroscopic Guide to 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile and its Analogues

This guide provides an in-depth comparative analysis of the spectral characteristics of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile and its structural analogues. As versatile intermediates in the synthesis of α-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile and its structural analogues. As versatile intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocycles, a comprehensive understanding of the structural elucidation of these α-aminonitriles is paramount for researchers in synthetic chemistry and drug development.[1][2][3][4] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established analytical principles.

The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this important class of molecules. We will explore the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), detailing not only the expected spectral features but also the underlying reasons for their manifestation.

Infrared (IR) Spectroscopy: Probing Functional Group Identity

Expertise & Experience: Infrared spectroscopy is the quintessential first-pass analysis for α-aminonitriles. Its power lies in the rapid and unambiguous identification of key functional groups. For the parent compound, 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile, we are primarily concerned with three regions: the C≡N nitrile stretch, the C-H stretches of the aromatic and aliphatic portions, and the C-N amine stretch. The most telling feature is the absence of an N-H stretching band, which immediately confirms the tertiary nature of the amine.[5]

Experimental Protocol: IR Analysis

A standard and reliable method for obtaining high-quality IR data for these compounds is the thin-film technique for liquids or the potassium bromide (KBr) pellet method for solids.

Methodology: KBr Pellet Preparation and Analysis

  • Sample Preparation: Grind 1-2 mg of the α-aminonitrile sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Collection: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_acq Data Acquisition A Weigh 1-2 mg of Sample B Add 100-200 mg KBr Powder A->B C Grind in Agate Mortar B->C D Transfer to Die C->D Homogeneous Mixture E Apply 8-10 tons Pressure D->E F Form Transparent Pellet E->F H Mount Pellet in Spectrometer F->H Ready for Analysis G Acquire Background G->H I Acquire Sample Spectrum H->I J Spectral Analysis I->J Raw Data NMR_Workflow A Dissolve 5-10 mg Sample in 0.7 mL Deuterated Solvent B Filter into 5 mm NMR Tube A->B C Insert Tube into Spectrometer B->C D Tune and Shim Magnetic Field C->D E Acquire ¹H NMR Spectrum (Proton Data) D->E F Acquire ¹³C NMR Spectrum (Carbon Data) D->F G Process Data (FT, Phasing, Baseline Correction) E->G F->G H Structural Elucidation G->H

Caption: General workflow for NMR sample preparation and spectral acquisition.

Comparative ¹H NMR Data
Proton Assignment Parent Compound (Expected δ, ppm)Multiplicity Analogue 1: 4-Methoxy (EDG) (Expected δ, ppm)Analogue 2: 4-Nitro (EWG) (Expected δ, ppm)Rationale for Shift
Aromatic (C₆H₅)~7.5-7.3Multiplet (m)~7.4 (d), ~6.9 (d)~8.3 (d), ~7.7 (d)EDGs shield aromatic protons (shift upfield), while EWGs deshield them (shift downfield).
Methine (CH)~4.8Singlet (s)~4.7~5.0The electronic nature of the phenyl substituent influences the electron density at the benzylic position.
Methylene (CH₂)~3.6Singlet (s)~3.6~3.7Less sensitive to aromatic substitution but may show minor shifts.
Methyl (CH₃)~2.4Singlet (s)~2.4~2.5Relatively insulated from the effects of aromatic ring substitution.
Methoxy (OCH₃)N/AN/A~3.8 (s)N/ACharacteristic singlet for the methoxy group protons.
Comparative ¹³C NMR Data

| Carbon Assignment | Parent Compound (Expected δ, ppm) | Analogue 1: 4-Methoxy (EDG) (Expected δ, ppm) | Analogue 2: 4-Nitro (EWG) (Expected δ, ppm) | Rationale for Shift | | :--- | :--- | :--- | :--- | | Nitrile (C≡N) | ~118 | ~118 | ~117 | The nitrile carbon chemical shift is a key identifier. [6]| | Aromatic (C-ipso) | ~135 | ~127 | ~142 | The carbon directly attached to the aminonitrile group is highly sensitive to substituents. | | Aromatic (C-ortho/meta/para) | ~129-127 | ~129, ~114 | ~128, ~124 | Substitution patterns create distinct signals for aromatic carbons. | | Methine (CH) | ~65 | ~64 | ~66 | Similar to the proton, the carbon is affected by the phenyl ring's electronics. | | Methylene (CH₂) | ~45 | ~45 | ~46 | Aliphatic carbons show less variation. | | Methyl (CH₃) | ~35 | ~35 | ~36 | Aliphatic carbons show less variation. | | Methoxy (OCH₃) | N/A | ~55 | N/A | Characteristic signal for the methoxy carbon. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of the parent compound and its analogues, providing confirmation of the molecular formula. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) offers a molecular fingerprint that corroborates the proposed structure. The stability of the benzylic carbocation is a key factor driving the fragmentation pathways of these molecules.

Experimental Protocol: Mass Spectrometry (EI-MS)

Methodology: Electron Ionization Mass Spectrometry

  • Sample Introduction: Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.

  • Vaporization: The sample is vaporized under high vacuum and low pressure.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, creating a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high energy imparted causes the molecular ion to fragment into smaller, characteristic ions.

  • Analysis: The positively charged ions (molecular ion and fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_source Ion Source cluster_analysis Analysis & Detection A Introduce Sample B Vaporize (High Vacuum) A->B C Ionize with 70 eV Electron Beam B->C D Form Molecular Ion (M⁺•) & Fragments C->D E Accelerate Ions D->E Ion Beam F Separate by Mass Analyzer (m/z) E->F G Detect Ions F->G H Mass Spectrum Generation G->H Signal

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Comparative Fragmentation Analysis

The parent molecule, 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile, has a molecular weight of 185.23 g/mol .

Ion (Fragment) Description Parent Compound (Expected m/z)Analogue 1: 4-Methoxy (Expected m/z)Analogue 2: 4-Nitro (Expected m/z)Significance
[M]⁺• Molecular Ion 185 215 230 Confirms the molecular weight of the compound.
[M - CH₂CN]⁺Loss of cyanomethyl radical145175190A major fragment due to the cleavage of the C-N bond.
[M - N(CH₃)(CH₂CN)]⁺Loss of the amino group104134149Represents the stable benzylic carbocation. Often a base peak.
[C₆H₅]⁺Phenyl cation77N/AN/ACharacteristic fragment for unsubstituted benzene rings.
[C₇H₇O]⁺Tropylium ion (Methoxy)N/A107N/ACharacteristic fragment for methoxy-substituted aromatic rings.

References

  • Infrared Spectroscopy (IR) , University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]

  • Organic Nitrogen Compounds IV: Nitriles , Spectroscopy Online. [Link]

  • INFRARED SPECTROSCOPY , St. Paul's Cathedral Mission College. [Link]

  • IR Spectra of Amines: Types and Peaks , Scribd. [Link]

  • Mass spectrometric characterization of amino sugar aldononitrile acetate derivatives , ResearchGate. [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry , SpringerLink. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids , National Center for Biotechnology Information. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile , ACS Publications. [Link]

  • 10.7: Functional Groups and IR Tables , Chemistry LibreTexts. [Link]

  • An Integrated Microreactor for the Multicomponent Synthesis of α-Aminonitriles , ACS Publications. [Link]

  • Synthesis and Characterization of New Complexes of (NP-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile , IOSR Journal of Applied Chemistry. [Link]

  • Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds , ResearchGate. [Link]

  • Supporting Information Efficient Green Synthesis of α-Aminonitriles, Precursors of α-Amino Acids , The Royal Society of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile
© Copyright 2026 BenchChem. All Rights Reserved.